4-Methoxy-3-oxobutanenitrile

Descripción

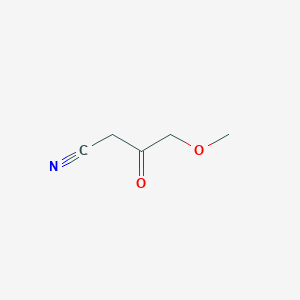

4-Methoxy-3-oxobutanenitrile (CAS 739366-02-0) is a nitrile-containing organic compound featuring a methoxy (-OCH₃) and a ketone (oxo, C=O) group. Its structure can be represented as CH₃O-CH₂-C(O)-CH₂-C≡N, combining polar functional groups that influence its reactivity and applications. The compound is primarily utilized in industrial and scientific research contexts, such as organic synthesis intermediates, but is explicitly non-pharmaceutical and non-edible . Limited data on its physical properties (e.g., molecular weight, melting point) are publicly available, though its synthesis likely involves nucleophilic substitution or nitrile formation pathways, as inferred from structurally related compounds .

Propiedades

Fórmula molecular |

C5H7NO2 |

|---|---|

Peso molecular |

113.11 g/mol |

Nombre IUPAC |

4-methoxy-3-oxobutanenitrile |

InChI |

InChI=1S/C5H7NO2/c1-8-4-5(7)2-3-6/h2,4H2,1H3 |

Clave InChI |

YDPDODRZXXZMII-UHFFFAOYSA-N |

SMILES canónico |

COCC(=O)CC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Methoxy-3-oxobutanenitrile, differing primarily in functional groups and substituents:

| Compound Name | CAS Number | Key Functional Groups | Molecular Formula (Inferred) | Key Applications/Properties |

|---|---|---|---|---|

| This compound | 739366-02-0 | Nitrile, Methoxy, Ketone | C₅H₅NO₂ | Organic synthesis intermediate |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | 105-45-3 | Ester, Benzyloxy, Ketone | C₁₃H₁₆O₄ | Flavoring agents, plasticizers |

| Methyl 4-methoxy-3-oxobutanoate | Not provided | Ester, Methoxy, Ketone | C₆H₁₀O₄ | Solvent, synthetic intermediate |

| N-(4-Methoxyphenyl)-3-oxobutanamide | 5437-98-9 | Amide, Methoxyphenyl, Ketone | C₁₁H₁₃NO₃ | Pharmaceutical intermediates |

| 4-Methoxy-2,4-dioxobutanoic acid | Not provided | Carboxylic Acid, Methoxy, Two Ketones | C₅H₆O₅ | Specialty chemical synthesis |

Reactivity and Stability

- Nitrile vs. Ester/Amide: The nitrile group in this compound confers higher polarity and reactivity compared to esters (e.g., Methyl 4-methoxy-3-oxobutanoate) or amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide). Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas esters hydrolyze to acids/alcohols, and amides are more resistant to hydrolysis .

- The electron-withdrawing nitrile in this compound may stabilize the enolate form more effectively than esters or amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.